Muricatacin

Cytotoxicity Breast Cancer Acetogenins

Procure Muricatacin as a strategic, cost-effective alternative to ultra-potent but highly toxic bis-THF acetogenins. Its well-defined, moderate cytotoxicity (e.g., ED₅₀ 9.8 μg/mL against MCF-7) enables targeted mechanistic studies, including G0/G1 cell cycle arrest in HCT116 cells, without nonspecific cell death. The simple γ-lactone core with orthogonal functional groups serves as a gateway scaffold for the synthesis of complex acetogenins (e.g., squamocin). Established, high-yielding enantioselective routes (>99% ee) ensure a reliable, scalable supply. Order this essential chiral building block to benchmark novel analogues and accelerate your medicinal chemistry program.

Molecular Formula C17H32O3
Molecular Weight 284.4 g/mol
CAS No. 134698-86-5
Cat. No. B138324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuricatacin
CAS134698-86-5
Synonyms(+)-5-epi-muricatacin
muricatacin
Molecular FormulaC17H32O3
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C1CCC(=O)O1)O
InChIInChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17(19)20-16/h15-16,18H,2-14H2,1H3/t15-,16-/m1/s1
InChIKeyVFLQJBVJJLGBKM-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Muricatacin (CAS 134698-86-5) for Anticancer Drug Discovery: A Defined-Activity γ-Lactone Acetogenin with Validated Cytotoxicity


Muricatacin (CAS 134698-86-5) is a naturally occurring δ-hydroxy-γ-lactone that belongs to the Annonaceous acetogenin class of compounds [1]. It was first isolated in 1991 from the seeds of Annona muricata and is characterized by a simple γ-lactone core with a long alkyl side chain [1]. Unlike its more structurally complex bis-tetrahydrofuran (bis-THF) acetogenin counterparts, muricatacin features a single γ-lactone moiety, making it a prototypical scaffold for both mechanistic studies and synthetic derivatization [2].

Why Muricatacin Cannot Be Replaced by Generic γ-Lactones or More Complex Acetogenins in Targeted Studies


Generic substitution among Annonaceous acetogenins is precluded by profound differences in both potency and mechanism of action. For example, while bullatacin demonstrates extreme potency with IC₅₀ values in the low nanomolar to picomolar range (e.g., 9.5 nM against L1210 cells) [1], its high cytotoxicity often translates to significant toxicity in vivo, limiting its therapeutic window [2]. In contrast, muricatacin exhibits moderate, but well-defined, cytotoxicity (e.g., ED₅₀ of 9.8 μg/mL against MCF-7 cells) [3], which is more suitable for detailed mechanistic studies such as cell cycle arrest and autophagy induction [4]. Furthermore, the simplified γ-lactone core of muricatacin serves as a key synthetic intermediate for generating diverse analogues, a role that cannot be fulfilled by structurally rigid bis-THF acetogenins [5].

Head-to-Head and Cross-Study Quantitative Evidence for Muricatacin Differentiation


Moderate, Well-Characterized Cytotoxicity in MCF-7 Breast Cancer Cells Distinguishes Muricatacin from Ultra-Potent but Toxic Bis-THF Acetogenins

Muricatacin displays a specific, moderate cytotoxic profile against the MCF-7 human breast adenocarcinoma cell line with an ED₅₀ of 9.8 μg/mL [1]. This level of activity is significantly lower than that of more complex bis-THF acetogenins like bullatacin, which can exhibit ED₅₀ values as low as 10⁻¹²–10⁻¹⁵ μg/mL in susceptible cell lines [2], a potency often associated with in vivo toxicity [3]. In contrast, muricatacin's more measured potency allows for detailed investigation of specific anti-proliferative mechanisms, such as cell cycle arrest and autophagy, which may be obscured by the rapid, non-specific cytotoxicity of more potent analogues [4].

Cytotoxicity Breast Cancer Acetogenins

Stereo-Independent Cytotoxicity: Muricatacin's Activity Profile is Unaffected by C4/C5 Configuration, Simplifying SAR Studies

A direct head-to-head comparison of all four stereoisomers of muricatacin—(−)-(4R,5R), (+)-(4S,5R), (−)-(4R,5S), and (+)-(4S,5S)—revealed that stereochemistry at the C4 and C5 positions does not significantly affect in vitro cytotoxicity against A-549 and MCF-7 cell lines [1]. This is a critical differentiation from many other chiral natural products, where a specific stereoisomer is often responsible for the majority of biological activity. For muricatacin, all four stereoisomers showed comparable cytotoxic potency, indicating that the lactone ring and side chain are the primary pharmacophoric elements [1].

Stereochemistry Structure-Activity Relationship Cytotoxicity

Muricatacin Induces Defined G0/G1 Cell Cycle Arrest in Colorectal Cancer Cells (HCT116), a Mechanism Not Commonly Associated with More Potent Acetogenins

Muricatacin and its synthetic stereoisomer M2 induce significant G0/G1 phase cell cycle arrest in HCT116 colorectal carcinoma cells [1]. This mechanistic pathway is distinct from the primary mode of action of many more potent Annonaceous acetogenins (e.g., squamocin, bullatacin), which are known to act as potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and apoptosis [2]. The ability of muricatacin to induce cell cycle arrest at the G0/G1 checkpoint provides a unique tool for studying this specific anti-proliferative mechanism in colorectal cancer models [1].

Cell Cycle Arrest Colorectal Cancer Mechanism of Action

Selective Cytotoxicity Profile: Muricatacin Spares Normal Fetal Lung Fibroblasts (MRC-5) While Inhibiting Cancer Cell Proliferation

In a study evaluating (+)-muricatacin and its six novel mimics, all compounds demonstrated antiproliferative effects against a panel of human malignant cell lines but were devoid of significant cytotoxicity towards normal fetal lung fibroblasts (MRC-5) [1]. This contrasts with some other γ-lactone natural products and synthetic derivatives that can show broad, non-selective cytotoxicity against both cancerous and normal cells. While quantitative data for the exact therapeutic index is not provided, the qualitative observation of sparing normal fibroblasts is a key differentiator for further development [1].

Selectivity Cytotoxicity Normal Cells

Validated Research and Industrial Application Scenarios for Muricatacin Based on Its Evidence Profile


Lead Scaffold for Anticancer Drug Discovery Targeting Cell Cycle Regulation

Researchers focused on developing new therapies for colorectal cancer can utilize muricatacin as a lead scaffold due to its demonstrated ability to induce G0/G1 cell cycle arrest in HCT116 cells [1]. Unlike ultra-potent but highly toxic bis-THF acetogenins like bullatacin that primarily induce apoptosis via mitochondrial disruption, muricatacin's more moderate activity allows for the specific study of cell cycle checkpoint modulation without overwhelming the system with non-specific cytotoxicity [2]. This provides a cleaner phenotypic readout for structure-activity relationship (SAR) studies aimed at optimizing cell cycle inhibitors.

Precursor for the Synthesis of Complex Bioactive Acetogenins and Analogues

Muricatacin's simple γ-lactone core, featuring orthogonally differentiable hydroxyl groups and a reactive lactone carbonyl, makes it an ideal synthetic precursor for constructing more complex acetogenins, such as those in the squamocin and bullatacin classes [1]. Efficient and high-yielding synthetic routes to both enantiomers of muricatacin have been established (e.g., three steps, 74% overall yield, >99% ee) [2], ensuring a reliable and scalable supply of this chiral building block for total synthesis and medicinal chemistry programs.

Mechanistic Probe for Studying Stereo-Independent Bioactivity in γ-Lactones

The finding that the stereochemistry at the C4 and C5 positions of muricatacin does not significantly impact its cytotoxicity [1] positions it as a unique tool for chemical biology. Researchers investigating the target engagement of γ-lactones can use this property to simplify their experimental design. For instance, they can employ racemic mixtures or a single, readily synthesized stereoisomer for affinity pull-down assays or cellular thermal shift assays (CETSA), without the confounding variable of stereochemistry-dependent binding, a common pitfall when studying many other natural product classes.

Reference Standard for Evaluating Synthetic Acetogenin Analogue Libraries

Due to its well-characterized cytotoxicity profile across multiple cancer cell lines (e.g., A549, MCF-7, HT-29) [1], muricatacin serves as an excellent positive control or reference standard in the biological evaluation of newly synthesized acetogenin analogues. A researcher can benchmark the activity of their novel compound against muricatacin's established ED₅₀ values to assess whether structural modifications have successfully improved potency or altered selectivity, providing a consistent and scientifically sound basis for lead optimization.

Quote Request

Request a Quote for Muricatacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.